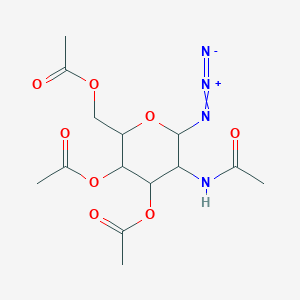
(5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate
Übersicht
Beschreibung
(5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C14H20N4O8 and its molecular weight is 372.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate is a complex organic molecule with significant potential in various scientific fields, particularly in drug discovery and materials science. Its unique structural features, including an azide group and acetylated amine functionalities, suggest diverse biological activities that merit detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₀N₄O₈
- Molecular Weight : 372.33 g/mol
- IUPAC Name : [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-azidooxan-2-yl]methyl acetate
The compound's structure includes:
- An azide functional group which is known for its reactivity in click chemistry.
- Acetamido groups that enhance solubility and biological interaction.
Biological Activities
Research indicates that compounds containing azide and acetamido functionalities often exhibit antimicrobial and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that derivatives of azides can interact with biological macromolecules, potentially leading to therapeutic applications. The azide group can facilitate the formation of covalent bonds with proteins or nucleic acids, enhancing the compound's efficacy against microbial targets.
Anticancer Properties
Research on similar compounds suggests that this compound may inhibit cell proliferation or induce apoptosis in cancer cells. The mechanism of action is likely linked to its ability to interfere with cellular pathways critical for tumor growth.
Interaction Studies
Interaction studies are essential to understanding how this compound interacts with biological targets. Techniques such as:
- Surface Plasmon Resonance (SPR)
- Fluorescence Resonance Energy Transfer (FRET)
are commonly employed to analyze binding affinities and interaction kinetics.
Comparative Analysis with Similar Compounds
The following table highlights some compounds structurally or functionally similar to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methyl-6-phenyletinylpyridine | Contains a phenylethynyl moiety | Antagonist activity | Investigational drug status |
| Azidothymidine | Contains an azide and nucleoside structure | Antiviral activity | Used in HIV treatment |
| Acetaminophen | Acetamido group present | Analgesic properties | Widely used pain reliever |
This comparison illustrates the diverse biological activities associated with similar structural features while emphasizing the unique potential of this compound in pharmaceutical development.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that azide-containing compounds exhibited significant antibacterial activity against Gram-positive bacteria.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that compounds with similar structures could effectively induce apoptosis through caspase activation pathways.
- Bioconjugation Applications : The azide functionality has been utilized in click chemistry to create bioconjugates for imaging applications in cancer research.
Eigenschaften
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O8/c1-6(19)16-11-13(25-9(4)22)12(24-8(3)21)10(5-23-7(2)20)26-14(11)17-18-15/h10-14H,5H2,1-4H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCFMPMNMQZHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















